1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H9ClF2N2O2 |
|---|---|
Molecular Weight |
286.66 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClF2N2O2/c13-9-4-2-1-3-7(9)5-17-6-8(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19) |
InChI Key |
PCUOJLLZJBBISR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)F)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazole derivative.
Addition of the Difluoromethyl Group: The difluoromethyl group is incorporated using difluoromethylating agents under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring with a chlorobenzyl group and a difluoromethyl substituent. The general synthesis involves multi-step reactions, often starting from simpler pyrazole derivatives. Key methods include:
- Claisen Condensation : This step typically involves the reaction of alkyl difluoroacetoacetate with trialkyl orthoformate in the presence of weak bases to facilitate the formation of the pyrazole ring.
- Acidification : The sodium enolate of the alkyl difluoroacetoacetate is acidified using carbonic acid generated in situ to yield the desired carboxylic acid .
Antifungal Properties
A series of studies have demonstrated the antifungal activity of derivatives of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid against various phytopathogenic fungi. For instance, one compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited superior antifungal efficacy compared to traditional fungicides such as boscalid .
Table 1: Antifungal Activity Comparison
| Compound Name | Activity Level | Comparison Fungicide |
|---|---|---|
| 9m | High | Boscalid |
| 9n | Moderate | - |
| 9o | Low | - |
Pharmaceutical Applications
The unique structure of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid suggests potential applications in drug development. Pyrazole derivatives are known for their diverse biological activities, including:
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation markers.
- Analgesic Properties : Certain derivatives have been tested for pain relief efficacy.
Case Study 1: Synthesis and Efficacy Testing
A research team synthesized a series of pyrazole derivatives, including 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, and evaluated their antifungal properties. The study utilized an in vitro mycelia growth inhibition assay against seven phytopathogenic fungi. The results indicated that modifications to the chlorobenzyl group significantly affected antifungal activity, emphasizing structure-activity relationships (SAR) in drug design .
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted to understand the interaction between synthesized compounds and target proteins involved in fungal growth. The docking results revealed that specific functional groups within the pyrazole structure could form critical hydrogen bonds with target sites on enzymes, enhancing biological activity .
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key structural variations among pyrazole-4-carboxylic acid derivatives influence their physicochemical and biological profiles:
Table 1: Substituent Comparison and Molecular Properties
Key Observations:
- Bioactivity : Chlorine substitution (e.g., 5-chloro analog in ) correlates with enhanced antimicrobial activity .
- Metabolic Stability: Difluoromethyl groups (as in DFPA and the target compound) resist oxidative degradation compared to non-fluorinated analogs .
Physicochemical Properties
- Solubility : The carboxylic acid group improves water solubility, counterbalanced by the lipophilic 2-chlorobenzyl and difluoromethyl groups.
- Stability : Difluoromethyl groups reduce susceptibility to hydrolysis compared to esters or amides (e.g., ’s patent compounds) .
Biological Activity
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including anti-inflammatory and anticancer properties, as well as its synthesis and pharmacological profiles.
Chemical Structure and Properties
The compound has the following molecular structure:
- Chemical Formula : C12H10ClF2N2O2
- Molecular Weight : 286.67 g/mol
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. In particular, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
- Case Study : A series of pyrazole derivatives were evaluated for their COX-1 and COX-2 inhibitory activities. The compound demonstrated a selective COX-2 inhibition with an index of 8.22, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
- Research Findings : In vitro studies indicated that 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid inhibited cell proliferation in several cancer types, including lung and colon cancers. The mechanism of action appears to involve the induction of apoptosis through modulation of the Bcl-2 family of proteins .
Synthesis
The synthesis of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Reaction between difluoromethyl ketones and hydrazine derivatives.
- Carboxylation : Introduction of the carboxylic acid group through oxidation or direct carboxylation methods.
Data Table: Biological Activities Overview
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid to maximize yield?
Answer:
The synthesis involves multi-step protocols, including hydrolysis and cross-coupling reactions. For hydrolysis of ester intermediates, conditions such as hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours under reflux are critical to achieve full conversion . Post-hydrolysis, adjusting pH to 6.5 with sodium hydroxide precipitates the product, followed by extraction with 10% isopropanol/dichloromethane to isolate the carboxylic acid derivative. Yield optimization requires precise temperature control and inert atmospheres during palladium-catalyzed steps (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand at 40–100°C) to minimize side reactions .
Advanced: How can cross-coupling methodologies be tailored for functionalizing the pyrazole core in this compound?
Answer:
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) are effective for introducing substituents. For example, tert-butyl XPhos ligand with Pd(OAc)₂ in tert-butanol at 40–100°C under inert atmospheres facilitates aryl amination or halogen exchange . Steric and electronic effects of the 2-chlorobenzyl and difluoromethyl groups necessitate careful ligand selection to avoid dehalogenation side reactions. Computational modeling of transition states (e.g., DFT studies) can guide ligand optimization for regioselective functionalization.
Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C–Cl at ~1.73 Å) and dihedral angles to confirm substituent orientation .
- NMR spectroscopy : ¹⁹F NMR detects difluoromethyl groups (δ ~ -110 to -120 ppm), while ¹H NMR identifies aromatic protons from the chlorobenzyl moiety (δ 7.2–7.6 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular mass (theoretical MW: 316.7 g/mol).
Advanced: What strategies mitigate solubility challenges during purification of this compound?
Answer:
The carboxylic acid group confers pH-dependent solubility. In acidic conditions (pH < 3), protonation improves solubility in polar solvents (e.g., ethanol/water mixtures). Neutral pH (6.5–7.0) precipitates the compound, enabling recrystallization from ethanol/ethyl acetate (1:3 v/v) . For stubborn impurities, sequential extraction with dichloromethane/isopropanol (10%) or silica gel chromatography using methanol/dichloromethane (5%) gradients enhances purity .
Basic: What safety precautions are essential when handling this compound?
Answer:
- GHS classification : While specific toxicity data are limited, structural analogs (e.g., pyrazole carboxylic acids) may exhibit skin/eye irritation. Use PPE (nitrile gloves, lab coat) and work in a fume hood .
- Stability : Avoid strong oxidizers (risk of exothermic decomposition) and store in airtight containers at 2–8°C under inert gas (N₂/Ar) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal.
Advanced: How does the electronic nature of substituents influence the compound’s reactivity in medicinal chemistry applications?
Answer:
- The 2-chlorobenzyl group enhances lipophilicity (logP ~2.8) and stabilizes π-π interactions in target binding pockets.
- The difluoromethyl group acts as a bioisostere for hydroxyl or methyl groups, improving metabolic stability by resisting oxidative degradation .
- Carboxylic acid moiety : Facilitates salt formation (e.g., sodium salts) for improved aqueous solubility in biological assays.
Basic: What are the key challenges in scaling up the synthesis of this compound?
Answer:
- Temperature control : Exothermic hydrolysis at 93–96°C requires jacketed reactors with precise cooling systems .
- Catalyst recovery : Palladium residues must be removed via activated carbon filtration or scavenger resins to meet ICH impurity guidelines (<10 ppm).
- Yield loss : Optimize stoichiometry (1.2 equiv Cs₂CO₃ in cross-coupling steps) and minimize exposure to light/oxygen during extraction .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Simulate binding to enzymes (e.g., COX-2 or kinases) using software like AutoDock Vina. The chlorobenzyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for mutagenesis studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
